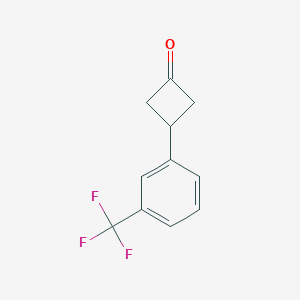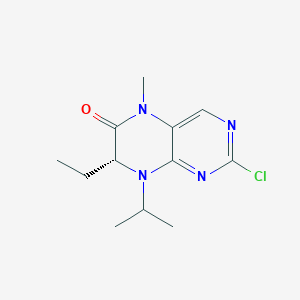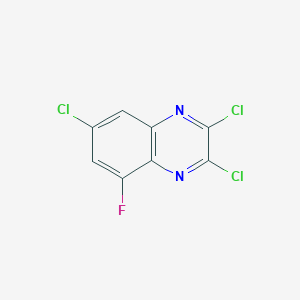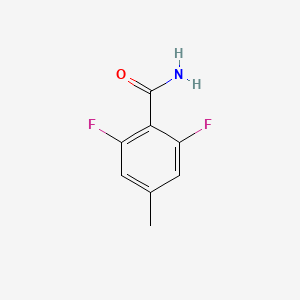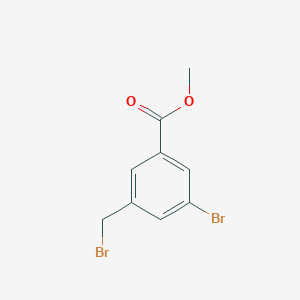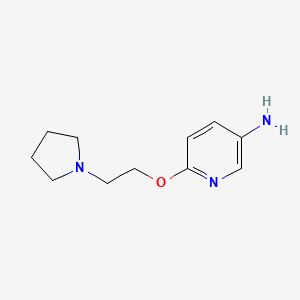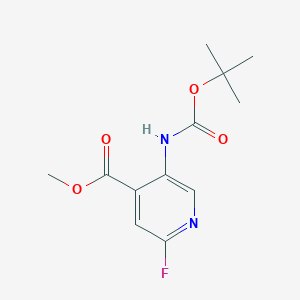![molecular formula C12H12ClN3O B1456950 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde CAS No. 1211443-55-8](/img/structure/B1456950.png)
2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde
概要
説明
“2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde” is a chemical compound with the molecular weight of 249.7 . It is a solid substance stored under refrigeration .
Synthesis Analysis
A series of 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine derivatives were synthesized using a solvent-free microwave irradiation technique . This method is considered eco-friendly and efficient .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code:1S/C12H12ClN3O/c13-12-14-6-8-5-10(7-17)16(11(8)15-12)9-3-1-2-4-9/h5-7,9H,1-4H2 . This indicates the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms in the molecule. Chemical Reactions Analysis
The compound has been used as an intermediate in organic and pharmaceutical synthesis . It has been involved in the synthesis of ribociclib intermediates .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 249.7 . The compound is stored under refrigeration .科学的研究の応用
Synthesis and Biological Activity
2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde is involved in the synthesis of various biologically active compounds. A study by (Singaram et al., 2017) highlighted its use in synthesizing derivatives with potential anti-cancer and anti-microbial activities. These derivatives were evaluated for their effectiveness against breast cancer and various microbial strains.
Chemical Synthesis and Derivatives
The compound is a key intermediate in synthesizing diverse pyrrolo[2,3-d]pyrimidine derivatives. (Wang et al., 2017) reported a Cu-catalyzed method for efficiently synthesizing these derivatives, showcasing the versatility of this compound in chemical synthesis.
Interaction with Other Compounds
Studies have explored its interaction with other chemicals, leading to the creation of new derivatives. (Zinchenko et al., 2018) investigated its reaction with glycine esters, resulting in derivatives of N-(5-formylpyrimidin-4-yl)glycinate and cyclization products like pyrrolo[2,3-d]pyrimidine. These interactions are crucial for developing novel compounds with potential applications in various fields.
Molecular Dynamics and Simulation Studies
Molecular dynamics and simulation studies have been conducted to understand the behavior and stability of this compound at the nanoscale. Such studies are essential for predicting the compound's behavior in biological systems and its potential as a therapeutic agent.
Role in Synthesis of Antiviral Agents
The compound has been utilized in synthesizing carbocyclic analogues of 7-deazaguanosine, demonstrating antiviral activity. (Legraverend et al., 1985) described the synthesis of these analogues with selective inhibitory activities against viruses, highlighting the compound's role in developing new antiviral therapies.
Catalytic and Oxidation Properties
The compound's derivatives have shown promise as catalysts in oxidation reactions. (Yoneda et al., 1981) discussed the synthesis of pyridodipyrimidines, which serve as NAD-type redox catalysts, demonstrating the compound's potential in catalysis and oxidation processes.
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
将来の方向性
特性
IUPAC Name |
2-chloro-7-cyclopentylpyrrolo[2,3-d]pyrimidine-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c13-12-14-6-8-5-10(7-17)16(11(8)15-12)9-3-1-2-4-9/h5-7,9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXVKQLLJZHYTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC3=CN=C(N=C32)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

